molecular formula C16H18N6O4 B12606733 N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea CAS No. 910616-61-4

N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea

Cat. No.: B12606733
CAS No.: 910616-61-4
M. Wt: 358.35 g/mol
InChI Key: HKIVHFOUPBUQCG-UHFFFAOYSA-N
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Description

N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various fields due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea typically involves a multi-step process. The initial step often includes the preparation of the azo compound through a diazotization reaction, where an aromatic amine reacts with nitrous acid to form a diazonium salt. This is followed by a coupling reaction with a suitable coupling component, such as an ethyl-substituted pyridine derivative, to form the azo compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the azo group (N=N) to an amine group (NH-NH).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₂⁻) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.

Mechanism of Action

The mechanism of action of N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea involves its interaction with various molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with biological molecules such as proteins and DNA. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

  • N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)amine
  • N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)carbamate

Comparison: Compared to similar compounds, N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea is unique due to its specific urea functional group, which can enhance its solubility and reactivity. This makes it particularly useful in applications where these properties are desirable.

Properties

CAS No.

910616-61-4

Molecular Formula

C16H18N6O4

Molecular Weight

358.35 g/mol

IUPAC Name

[1-ethyl-4-methyl-5-[(2-nitrophenyl)diazenyl]-6-oxopyridin-3-yl]methylurea

InChI

InChI=1S/C16H18N6O4/c1-3-21-9-11(8-18-16(17)24)10(2)14(15(21)23)20-19-12-6-4-5-7-13(12)22(25)26/h4-7,9H,3,8H2,1-2H3,(H3,17,18,24)

InChI Key

HKIVHFOUPBUQCG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=C(C1=O)N=NC2=CC=CC=C2[N+](=O)[O-])C)CNC(=O)N

Origin of Product

United States

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